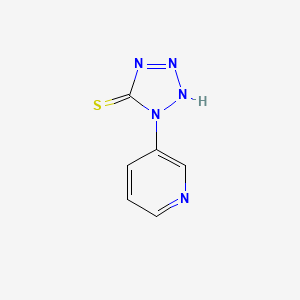

1-(pyridin-3-yl)-1H-tetrazole-5-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-yl-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S/c12-6-8-9-10-11(6)5-2-1-3-7-4-5/h1-4H,(H,8,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGJTUHYIGMNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Thiol/Thione Tautomerism and its Chemical Implications

N-substituted 5-mercapto-1H-tetrazoles, including 1-(pyridin-3-yl)-1H-tetrazole-5-thiol, exhibit prototropic tautomerism, existing in equilibrium between a thiol form and a thione form. researchgate.net Extensive theoretical and experimental studies on analogous heterocyclic compounds indicate that the thione tautomer is generally the more stable and predominant form in both the solid state and in solution. researchgate.netresearchgate.netjocpr.com This preference for the thione structure is a critical factor governing the molecule's chemical reactivity.

The thiol-thione equilibrium has significant chemical implications. While the thione form is more stable, the molecule can react via the thiol tautomer, particularly in reactions involving the sulfur atom. nih.gov Deprotonation of either form generates a resonance-stabilized ambident anion, with negative charge delocalized over the sulfur atom and the N2 and N4 nitrogen atoms of the tetrazole ring. This anion can therefore react with electrophiles at either the sulfur or a nitrogen atom, leading to S-substituted or N-substituted products, respectively. The reaction pathway is often influenced by factors such as the nature of the electrophile, solvent polarity, and counter-ion (Hard-Soft Acid-Base theory).

| Thiol Form | Thione Form | Resonance Structures of the Anion |

|---|---|---|

|  |  |

Nucleophilic and Electrophilic Reactivity of the Tetrazole Ring

The tetrazole ring in this compound is inherently electron-deficient due to the presence of four nitrogen atoms. This makes the ring itself generally unreactive toward electrophilic attack. However, the molecule as a whole displays significant nucleophilic character, primarily centered on the exocyclic sulfur and the ring nitrogen atoms.

Nucleophilic Reactivity : The deprotonated form, the 1-(pyridin-3-yl)-1H-tetrazole-5-thiolate anion, is a potent nucleophile.

S-Alkylation : The sulfur atom is a soft nucleophilic center and readily attacks soft electrophiles, such as alkyl halides, in S-alkylation reactions to form thioethers.

N-Alkylation : The nitrogen atoms of the tetrazolate anion act as hard nucleophilic centers, reacting with hard electrophiles. Alkylation can lead to a mixture of N2 and N4 substituted regioisomers. mdpi.com

Ring-Opening Reactions : The thiolate has been shown to act as an effective nucleophile in the ring-opening of strained heterocycles like aziridines. mdpi.comresearchgate.netnih.gov For instance, 1-methyl-1H-tetrazole-5-thiol attacks a bicyclic vinyl aziridine (B145994) ring in a regio- and stereospecific SN2 manner. mdpi.comresearchgate.net

Electrophilic Reactivity : Direct electrophilic substitution on the carbon or nitrogen atoms of the tetrazole ring is difficult to achieve due to the ring's low electron density. Reactions with electrophiles almost exclusively occur at the nucleophilic sites of the deprotonated anion. For example, the proton at the C5 position of an N-substituted tetrazole can be removed by a very strong base like n-butyllithium, and the resulting carbanion can then react with various electrophiles. mdpi.com However, the thiol/thione group at this position directs reactivity towards the N/S centers.

| Reaction Type | Reactant | Site of Attack | Product Type |

|---|---|---|---|

| Nucleophilic (S-Attack) | Alkyl Halide (e.g., CH₃I) | Sulfur Atom | 5-(Alkylthio)-1-(pyridin-3-yl)-1H-tetrazole |

| Nucleophilic (N-Attack) | Alkyl Halide (e.g., CH₃I) | Ring Nitrogen (N2/N4) | N-alkylated Tetrazolium Salt |

| Nucleophilic (S-Attack) | Epoxide/Aziridine | Sulfur Atom | Ring-opened Adduct |

| Electrophilic | Strong Base (nBuLi) then Electrophile (E⁺) | Ring Carbon (C5) - if H is present | 5-E-1-(pyridin-3-yl)-1H-tetrazole |

Reactivity of the Pyridine (B92270) Nitrogen

The pyridine component of the molecule retains its characteristic reactivity. The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic system, making it both basic and nucleophilic. uoanbar.edu.iqimperial.ac.uk

Basicity : The pyridine nitrogen can be readily protonated by acids to form a pyridinium (B92312) salt.

N-Alkylation/Quaternization : It can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.

N-Oxide Formation : Oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen into an N-oxide.

The tetrazole ring, being an electron-withdrawing group, deactivates the pyridine ring towards electrophilic aromatic substitution. uoanbar.edu.iq Any such substitution, if forced under harsh conditions, would be expected to occur at the positions meta to the tetrazole substituent (C5 and to a lesser extent C2 and C6). Conversely, this deactivation enhances the pyridine ring's susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). imperial.ac.uk

Photo-induced Transformations and Rearrangements

Tetrazole derivatives exhibit a rich and complex photochemistry. nih.gov The primary photochemical event upon UV irradiation is typically the cleavage of the tetrazole ring with the extrusion of a molecule of nitrogen (N₂). mdpi.comresearchgate.net The nature of the resulting products is highly dependent on the substituents and the reaction conditions (e.g., solvent, wavelength). mdpi.com

For this compound, existing predominantly as the thione tautomer, photolysis is expected to initiate ring fragmentation. Based on studies of similar 1,4-disubstituted-tetrazole-5-thiones, a likely pathway involves the concerted or stepwise elimination of both molecular nitrogen and sulfur. researchgate.net This process would generate a highly reactive carbodiimide (B86325) intermediate. mdpi.com Other potential fragmentation pathways could lead to the formation of nitrilimines or isothiocyanates. mdpi.comresearchgate.net These transformations highlight the synthetic utility of tetrazoles as precursors to various reactive intermediates. nih.gov

| Pathway | Products Extruded | Key Intermediate/Product |

|---|---|---|

| Ring Cleavage | N₂ | Nitrilimine |

| Ring Cleavage (Thione Form) | N₂ + S | Carbodiimide |

| Ring Fragmentation | N₂ | Isothiocyanate + Azide (B81097) fragment |

Oxidative Coupling Reactions

The thiol group of this compound is susceptible to oxidation. The most common oxidative reaction is the coupling of two molecules to form a disulfide. This transformation is a general reaction for thiols and can be achieved using a wide variety of oxidizing agents or catalysts. nih.govrsc.org

Research on the closely related compound, 1-phenyl-1H-tetrazole-5-thiol, has demonstrated that this oxidative dimerization proceeds efficiently. scirp.orgresearchgate.net The reaction can be catalyzed by metalloporphyrin complexes in an alkaline solution under mild conditions, with aerial oxygen acting as the terminal oxidant. scirp.org In this process, the thiolate coordinates to the metal center, followed by an electron transfer and radical coupling mechanism to form the disulfide bond. scirp.org Similarly, the presence of Fe³⁺ ions has been shown to catalyze the in situ oxidative coupling of this substrate to yield the corresponding disulfide, 1,1'-diphenyl-5,5'-dithiodi-tetrazole. researchgate.net Other general methods for converting thiols to disulfides, such as oxidation with iodine, hydrogen peroxide, or sulfenates, are also applicable. nih.gov

The resulting disulfide, bis(1-(pyridin-3-yl)-1H-tetrazol-5-yl) disulfide, is a key derivative that links two parent molecules through a covalent S-S bond.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Properties and Versatility of 1-(pyridin-3-yl)-1H-tetrazole-5-thiol

The versatility of this ligand stems from the presence of multiple donor atoms—the nitrogen of the pyridine (B92270) ring, the four nitrogen atoms of the tetrazole ring, and the sulfur atom of the thiol group. This array of potential coordination sites allows for a rich and varied coordination chemistry.

Based on studies of analogous structures, this compound is expected to exhibit several coordination modes. The deprotonated form of the ligand, 1-(pyridin-3-yl)-1H-tetrazole-5-thiolate, can act as a versatile linker. Common coordination modes observed in the closely related 1-phenyl-1H-tetrazole-5-thiol (Hptt) suggest the following possibilities rdd.edu.iqresearchgate.net:

Monodentate Coordination: The ligand can bind to a metal center exclusively through the exocyclic sulfur atom (κ¹-S) rdd.edu.iqtjpsj.org. This is a common mode, particularly in complexes containing other co-ligands like phosphines tjpsj.org.

Bidentate Bridging Coordination: The ligand can bridge two metal centers. This often occurs in a chelating or bridging fashion, utilizing the sulfur atom and one of the nitrogen atoms from the tetrazole ring rdd.edu.iqresearchgate.net. For instance, a μ₂-κN, κS bridging mode has been observed in cobalt complexes of Hptt, leading to the formation of binuclear structures researchgate.net.

Polydentate Coordination: The inclusion of the pyridyl nitrogen as an additional coordination site introduces the possibility of forming even more complex structures, potentially acting as a bidentate or tridentate ligand to a single metal center or bridging multiple metal centers in varied ways. Tetrazole derivatives are well-regarded for their ability to form diverse metal-organic frameworks due to their multiple coordination sites nih.govnih.gov.

Like other 5-mercapto-tetrazoles, this compound can exist in two tautomeric forms: the thiol form and the thione form rdd.edu.iqresearchgate.net. It is generally accepted that the thione form is more stable in the solid state and in solution. However, during complexation with metal ions, the ligand typically undergoes deprotonation of the thiol tautomer to form the thiolate anion. This deprotonation is evidenced by the disappearance of the S-H stretching vibration band (typically found in the 2220–2800 cm⁻¹ region) in the infrared (IR) spectra of the resulting metal complexes lookchem.com. The presence of characteristic C=S double bond peaks in the IR spectra of both the free ligand and its complexes further supports the thione character lookchem.com.

Synthesis and Characterization of Metal Complexes

Metal complexes of pyridyl-tetrazole-thiol type ligands are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727) tjpsj.orgnih.gov. The reaction may be carried out at room temperature or under reflux to facilitate the formation of crystalline products nih.gov.

A wide variety of transition metal complexes can be anticipated. Studies on analogous ligands have successfully yielded complexes with numerous transition metals.

Cobalt (Co) and Cadmium (Cd): Complexes with both Co(II) and Cd(II) have been synthesized using 1-phenyl-1H-tetrazole-5-thiol, resulting in both discrete binuclear molecules and one-dimensional (1D) coordination polymers lookchem.com.

Mercury (Hg): Mercury(II) complexes have been prepared where the 1-phenyl-1H-tetrazole-5-thiolate ligand coordinates in a monodentate fashion through the sulfur atom rdd.edu.iqtjpsj.org.

Palladium (Pd): Binuclear palladium(II) complexes have been synthesized where the phenyl-substituted analogue acts as a bridging bidentate ligand via the sulfur and a nitrogen atom researchgate.net.

Nickel (Ni), Copper (Cu), Zinc (Zn): A related pyridyl-triazole-thiol ligand has been used to prepare complexes of Ni(II), Cu(II), Zn(II), and Cd(II) in an alcoholic medium, demonstrating the compatibility of the pyridyl-thiol motif with these metals nih.govresearchgate.net.

Characterization of these complexes typically involves elemental analysis, IR spectroscopy to confirm ligand coordination and deprotonation, and NMR spectroscopy. For paramagnetic complexes like those of Co(II), magnetic susceptibility measurements are also employed lookchem.comnih.gov.

The coordinating ability of this ligand class is not limited to transition metals. For example, a tin(II) complex of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol has been successfully prepared and characterized, suggesting that this compound could also form stable complexes with main group metals nih.govresearchgate.net.

Structural Elucidation of Coordination Compounds

Single-crystal X-ray diffraction is the definitive method for elucidating the precise structure of these coordination compounds. Structural analyses of complexes with the analogous 1-phenyl-1H-tetrazole-5-thiol (Hptt) ligand have revealed significant diversity.

For example, a dinuclear cadmium complex, [Cd₂I₂(2,2′-bipy)₂(ptt)₂], features two cadmium centers bridged by two thiolate ligands, with each cadmium atom having a square pyramidal coordination environment lookchem.com. In this structure, the Cd-S bond distances range from 2.6395(10) to 2.7504(11) Å, and the Cd-N distances are approximately 2.32 Å lookchem.com.

In contrast, the reaction of Hptt with Cd(II) in the absence of co-ligands can yield a 1D coordination polymer, [Cd(ptt)₂]n, where the cadmium center is in a distorted tetrahedral geometry, coordinated to two sulfur and two nitrogen atoms from four different ligands lookchem.com. Similarly, a cobalt complex, [Co(ptt)₂]n, forms an isostructural 1D looped chain lookchem.com. Spectroscopic data for related pyridyl-thiol complexes suggest that tetrahedral geometries are common, although square planar structures have been proposed for Cu(II) complexes nih.govresearchgate.net.

The table below summarizes representative structural data from complexes formed with the analogous ligand, 1-phenyl-1H-tetrazole-5-thiol (ptt⁻).

| Complex Formula | Metal Ion | Coordination Geometry | Structural Motif | Selected Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [Cd₂I₂(2,2′-bipy)₂(ptt)₂] | Cd(II) | Square Pyramidal | Dinuclear Molecule | Cd-S: 2.640-2.750 Cd-N: 2.327-2.329 | lookchem.com |

| [Co(ptt)₂]n | Co(II) | Distorted Tetrahedral | 1D Coordination Polymer | - | lookchem.com |

| [Cd(ptt)₂]n | Cd(II) | Distorted Tetrahedral | 1D Coordination Polymer | Cd-S: 2.503 Cd-N: 2.246 | lookchem.com |

| {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | Co(II) | Octahedral | Dinuclear Cation | Co-S: 2.245 | lookchem.com |

| [Hg(κ¹-ptt)₂(diphos)] | Hg(II) | Tetrahedral | Mononuclear Molecule | - | rdd.edu.iqtjpsj.org |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the chemical compound “this compound” to fully address the detailed outline provided. Research and characterization have been conducted on analogous structures, such as phenyl-substituted tetrazole-thiols or isomeric pyridyl-tetrazoles, but not on this specific molecule.

Therefore, it is not possible to provide detailed, scientifically accurate information for the following sections and subsections as they pertain solely to “this compound”:

Functional Metal-Organic Materials Based on the Compound

Magnetic Properties of Metal Complexes:The magnetic properties of metal complexes involving this ligand have not been documented.

To adhere to the strict instruction of focusing solely on "this compound" and avoiding information from related compounds, this article cannot be generated at this time. Further research and publication in the field of coordination chemistry would be required to provide the requested information.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of tetrazole-thiol derivatives. While specific DFT studies on 1-(pyridin-3-yl)-1H-tetrazole-5-thiol are not extensively available in the public domain, research on analogous compounds provides valuable insights.

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms. For pyridyl-tetrazole derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, have shown that the two heterocyclic rings are often not coplanar, with a notable torsion angle between them nih.gov. It is anticipated that the pyridyl and tetrazole rings in this compound would also exhibit a degree of torsional strain. The planarity of the molecule is a key factor influencing its electronic properties and potential for stacking interactions nih.govresearchgate.net.

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity nih.gov. For tetrazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In related pyridyl-pyrazole compounds, the HOMO-LUMO energy gap has been calculated to understand their electronic transitions and stability nih.gov.

Illustrative Data Table for Calculated Electronic Properties of a Related Pyridyl-Heterocycle

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.0 |

| Electronegativity | 4.25 |

| Chemical Hardness | 2.25 |

| Chemical Softness | 0.44 |

| Electrophilicity Index | 4.03 |

Note: This table is illustrative and based on general values for similar compounds, not specific to this compound.

Tetrazole-5-thiol compounds can exist in two tautomeric forms: the thiol form and the thione form. The relative stability of these tautomers is a subject of significant interest and can be influenced by the substituent on the tetrazole ring and the surrounding environment (gas phase vs. solvent). DFT calculations have been employed to study the tautomerism of various tetrazole-thiol derivatives sjpas.comresearchgate.net. These studies often indicate that the thione form is more stable. For this compound, it is crucial to determine the predominant tautomer as this will dictate its chemical behavior and biological interactions.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the rotation around the bond connecting the pyridyl and tetrazole rings would be a key conformational feature. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers mdpi.com.

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. While specific reaction mechanisms involving this compound have not been detailed in available literature, studies on related tetrazole compounds provide insights into their potential reactivity. For instance, the dimerization of 1-phenyl-1H-tetrazole-5-thiol has been investigated, proposing a mechanism involving radical intermediates scirp.org. Similarly, the nucleophilic attack of 1-methyl-1H-tetrazole-5-thiol in a ring-opening reaction has been described mdpi.comresearchgate.net. DFT could be used to model similar reactions for the pyridyl-substituted analogue to understand its reactivity profile. Such studies often involve locating the transition state structures and calculating the activation energy barriers, which are crucial for predicting reaction rates mdpi.com.

Quantum chemical descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity index, are used to predict the reactivity of molecules researchgate.net. The analysis of Fukui functions and molecular electrostatic potential (MEP) maps can identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks nih.gov. For this compound, the nitrogen atoms of the pyridine (B92270) and tetrazole rings, as well as the sulfur atom, would be expected to be key reactive centers. These computational tools provide a theoretical framework for understanding and predicting the chemical behavior of the compound in various reactions researchgate.net.

Illustrative Data Table for Global Reactivity Descriptors of a Related Pyridyl-Heterocycle

| Descriptor | Definition | Predicted Trend |

|---|---|---|

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Moderate |

| Chemical Hardness (η) | Resistance to change in electron distribution. | High (indicating stability) |

| Chemical Softness (S) | Reciprocal of chemical hardness. | Low |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Moderate |

Note: This table is illustrative and based on general values for similar compounds, not specific to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not readily found in the literature, this technique could be applied to understand its behavior in different environments, such as in aqueous solution or interacting with a biological membrane mdpi.com. MD simulations can provide insights into the conformational flexibility of the molecule, its solvation properties, and how it might orient itself when approaching a biological target.

Molecular Docking Studies for Biological Interactions (Purely computational, no biological result reporting)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target. For this compound, molecular docking studies could be performed to explore its potential interactions with various biological targets. Studies on other pyridyl-containing heterocyclic compounds have demonstrated the utility of molecular docking in identifying potential binding poses and key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of enzymes nih.govnih.govresearchgate.net. Such computational screening can help in prioritizing compounds for further experimental testing.

Applications in Advanced Materials and Biological Research in Vitro/mechanistic

Corrosion Inhibition Mechanisms and Performance

The presence of nitrogen and sulfur heteroatoms, along with aromatic rings, makes 1-(pyridin-3-yl)-1H-tetrazole-5-thiol a candidate for corrosion inhibition. The proposed mechanisms are primarily based on its ability to interact with metal surfaces.

The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a barrier between the metal and the corrosive environment. For tetrazole-thiol derivatives, this adsorption is facilitated by the presence of multiple active centers, including the nitrogen atoms of the pyridine (B92270) and tetrazole rings and the sulfur atom of the thiol group. These heteroatoms can donate lone-pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of coordinate bonds (chemisorption). Additionally, electrostatic interactions between the charged metal surface and the protonated inhibitor molecules can result in physisorption.

Studies on the related compound, 1-phenyl-1H-tetrazole-5-thiol (PTZ), on Q235 steel in an acidic medium have shown that the adsorption process follows the Langmuir adsorption isotherm. nih.govelectrochemsci.org This suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govelectrochemsci.org The adsorption of PTZ is a spontaneous process involving both physical and chemical interactions. nih.govelectrochemsci.orgnih.gov The tetrazole ring, with its high electron density, and the sulfur atom are key to its strong adsorption on the steel surface. nih.govelectrochemsci.org

The adsorption of tetrazole-thiol molecules onto a metal surface leads to the formation of a protective film that isolates the metal from the corrosive medium. nih.govelectrochemsci.org Electrochemical impedance spectroscopy (EIS) studies on 1-phenyl-1H-tetrazole-5-thiol have demonstrated a significant increase in charge transfer resistance with increasing inhibitor concentration, indicating the formation of a more compact and protective film. nih.govelectrochemsci.org This film acts as a barrier, hindering the charge and mass transfer processes that are responsible for corrosion. Scanning electron microscopy (SEM) analysis has visually confirmed the formation of a smoother, more uniform surface on steel treated with the inhibitor compared to the untreated, corroded surface, further evidencing the presence of a protective layer. nih.govelectrochemsci.org

The combination of different inhibitors can lead to a synergistic effect, where the total inhibition efficiency is greater than the sum of the individual efficiencies. Research on the synergistic corrosion inhibition between pyridine derivatives and sulfur-containing compounds has shown promising results. nih.gov In a study on carbon steel in a CO2-saturated NaCl solution, a mixture of a pyridine derivative and a sulfur-containing compound exhibited a higher inhibition efficiency than either compound alone. nih.gov The proposed mechanism suggests that the larger pyridine derivative molecules preferentially adsorb on the metal surface, while the smaller sulfur-containing molecules fill the remaining vacant sites, leading to the formation of a more densely packed and robust protective film. nih.gov Given that this compound contains both a pyridine moiety and a sulfur-containing thiol group within the same molecule, it is plausible that it could exhibit intramolecular synergistic effects or be a highly effective component in mixed inhibitor formulations.

Sensor Technology Development

The structural features of this compound, particularly the presence of nitrogen and sulfur atoms capable of coordinating with metal ions, make it a potential candidate for the development of chemical sensors. Tetrazole derivatives have been investigated as fluorescent chemosensors for the detection of metal ions like Al(III) and Zn(II). researchgate.net The sensing mechanism often involves the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the metal ion, leading to a "turn-on" fluorescence response. researchgate.net

Biological Activity: In Vitro Mechanistic Studies

The diverse functional groups within this compound suggest its potential for various biological activities, including enzyme inhibition.

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. rsc.org Overactivity of this enzyme can lead to hyperuricemia and gout. rsc.org Several tetrazole-containing compounds have been designed and synthesized as potent XO inhibitors. nih.gov For instance, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives exhibited significant XO inhibitory potency, with IC50 values in the nanomolar to low micromolar range. nih.gov Molecular modeling studies suggest that the tetrazole group can fit into a subpocket of the enzyme's active site, contributing to the inhibitory activity. nih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. researchgate.net Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. researchgate.net Novel 1,3-oxazine-tetrazole hybrids have been synthesized and shown to be highly potent mushroom tyrosinase inhibitors, with IC50 values significantly lower than that of the standard inhibitor, kojic acid. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme. nih.gov

Glycogen (B147801) Phosphorylase: Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, and its inhibition is a therapeutic target for type 2 diabetes. nih.gov While direct studies on this compound are not available, research on related heterocyclic structures provides some insights. A study on 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazoles showed their potential as glycogen phosphorylase inhibitors through in vivo antihyperglycemic activity and molecular docking studies. nih.govresearchgate.net

Metallo-beta-lactamase: Metallo-beta-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.gov The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. nih.gov Compounds containing a thiol group have shown promise as MBL inhibitors due to the high affinity of sulfur for the zinc ions in the enzyme's active site. nih.gov The thiol group can act as a zinc-binding group, disrupting the catalytic activity of the enzyme. nih.gov Therefore, the thiol moiety in this compound makes it a plausible candidate for MBL inhibition.

Table of Enzyme Inhibition Data for Related Tetrazole Compounds

| Enzyme | Inhibitor Class | Example Compound | IC50 / Ki Value | Inhibition Type |

|---|---|---|---|---|

| Xanthine Oxidase | 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives | Compound 8u | IC50 = 0.0288 µM | Mixed-type |

| Tyrosinase | 1,3-oxazine-tetrazole hybrids | Compound 3d (with 2-bromophenyl moiety) | IC50 = 0.0371 µM | Competitive |

| Glycogen Phosphorylase | 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazoles | Not specified in vitro | Demonstrated in vivo antihyperglycemic activity | - |

| Metallo-beta-lactamase | Thiol-containing compounds | General class | - | Zinc-binding |

Antimicrobial Properties: In Vitro Spectrum and Mechanistic Insights

The tetrazole moiety, particularly when functionalized with a thiol group, is a well-established pharmacophore in the development of antimicrobial agents. While specific studies on this compound are not extensively detailed in the available literature, the broader class of 5-thio-substituted tetrazole derivatives has demonstrated notable activity against a range of microbial pathogens. nih.gov

Antibacterial Activity (Gram-positive and Gram-negative)

Derivatives of tetrazole have shown promising activity against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com Research into various 1-phenyl-1H-tetrazole-5-thiol derivatives, for example, has identified compounds with significant inhibitory effects against Staphylococcus aureus (Gram-positive) and E. Coli (Gram-negative). researchgate.net Similarly, other synthesized tetrazole derivatives have been tested for their biological activities against these two types of bacteria. researchgate.net The hybridization of the tetrazole moiety with other molecules is a common strategy to develop new compounds with potential antibacterial properties. isfcppharmaspire.com

Table 1: Examples of Antibacterial Activity in Tetrazole Derivatives

| Compound Class | Bacterial Strain | Activity Level |

|---|---|---|

| 1-phenyl-1H-tetrazole-5-thiol derivatives | Staphylococcus aureus | Maximum Activity researchgate.net |

| 1-phenyl-1H-tetrazole-5-thiol derivatives | E. Coli | Highest Inhibition researchgate.net |

| 1-[(tetrazol-5-yl)methyl]indole derivatives | Bacillus subtilis | Potent Activity nih.gov |

| 1-[(tetrazol-5-yl)methyl]indole derivatives | Escherichia coli | Potent Activity nih.gov |

Antifungal Activity

The antifungal potential of tetrazole-containing compounds has also been a subject of investigation. Studies on 1-[(tetrazol-5-yl)methyl]indole derivatives showed high activity against fungi such as Aspergillus Niger, Penicillium sp., and Candida albicans. nih.gov The general class of 5-thio-substituted tetrazoles has demonstrated moderate but notable antifungal effects, suggesting that the core structure present in this compound is conducive to this type of biological activity. nih.gov

Table 2: Examples of Antifungal Activity in Tetrazole Derivatives

| Compound Class | Fungal Strain | Activity Level |

|---|---|---|

| 1-[(tetrazol-5-yl)methyl]indole derivatives | Aspergillus Niger | High Activity nih.gov |

| 1-[(tetrazol-5-yl)methyl]indole derivatives | Candida albicans | High Activity nih.gov |

| 5-thio-substituted tetrazole derivatives | Various Fungi | Moderate Activity nih.gov |

Proposed Mechanisms of Action (e.g., DNA Gyrase inhibition, cellular pathway modulation)

One of the primary mechanisms by which tetrazole-based compounds are thought to exert their antibacterial effects is through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are crucial for DNA replication, repair, and recombination in bacteria, making them excellent targets for antimicrobial agents. Studies on 1,5-disubstituted tetrazole derivatives have shown inhibitory activity against gyrase and topoisomerase IV isolated from S. aureus. nih.gov Molecular docking simulations have further supported this mechanism, illustrating how these molecules can fit into the enzyme's active site. researchgate.netnih.gov By interfering with the ATPase activity of the B subunit of DNA gyrase, these compounds can disrupt critical cellular processes, leading to bacterial cell death. nih.gov This mode of action is a plausible, though not yet experimentally confirmed, mechanism for this compound.

Antioxidant Activity: In Vitro Assays and Radical Scavenging Mechanisms

Heterocyclic compounds containing thiol groups are frequently investigated for their antioxidant properties. The ability to scavenge free radicals is a key characteristic of antioxidants, which play a role in mitigating oxidative stress.

In vitro antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. nih.govnih.gov In the DPPH assay, an antioxidant molecule reduces the stable DPPH radical, leading to a color change from violet to yellow which can be measured spectrophotometrically. nih.gov

The primary mechanism for radical scavenging by thiol-containing compounds often involves hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. nih.gov Quantum chemical calculations on related triazole-thiol derivatives have supported the HAT mechanism, identifying the thiol and amino group hydrogens as pivotal in the scavenging process. nih.gov For instance, studies on 1,3-oxazine-tetrazole hybrids have identified compounds with superior DPPH radical scavenging activity. nih.gov

Table 3: Radical Scavenging Activity of Related Heterocyclic Thiols

| Compound | Assay | IC50 Value |

|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ M nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ M nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ M nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ M nih.gov |

Investigation as Molecular Scaffolds for Biological Target Interactions (purely molecular level, no clinical relevance)

The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties. isfcppharmaspire.com It acts as a bioisostere for carboxylic acids and possesses the ability to participate in various non-covalent interactions, including hydrogen bonding. This makes it an excellent building block for designing molecules that can interact with specific biological targets.

For example, research on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has demonstrated their use as scaffolds for developing microtubule destabilizers. nih.gov In molecular docking studies, the nitrogen atoms of the tetrazole ring were shown to form crucial hydrogen bonds with amino acid residues (Asnβ258 and Lysβ352) within the colchicine (B1669291) binding site of tubulin. nih.gov This interaction helps to anchor the molecule in the active site, leading to the inhibition of tubulin polymerization and cell cycle arrest. nih.gov This illustrates how the tetrazole core of a molecule like this compound can serve as a foundational structure for interacting with protein targets at the molecular level, independent of any clinical application.

Potential in Energetic Materials (focus on chemical stability and intermolecular interactions)

Tetrazole derivatives are a significant area of research in the field of high-energy-density materials (HEDMs) due to their high nitrogen content and large positive heats of formation, which release substantial energy upon decomposition. mdpi.com The primary decomposition product is typically environmentally benign dinitrogen gas. mdpi.com

The performance and safety of an energetic material are critically dependent on its chemical and thermal stability, density, and sensitivity. The stability of tetrazole-based compounds can vary widely. scbt.com High thermal stability, with decomposition temperatures often exceeding 200°C, is a desirable property. nih.gov The density of the material is also a crucial factor, as it correlates with detonation velocity and pressure. Density is significantly influenced by intermolecular interactions within the crystal structure. rsc.org Strong hydrogen bonding and π-π interactions between tetrazole and other aromatic rings (such as the pyridine ring in the target compound) can lead to efficient crystal packing and higher density. rsc.org While some high-nitrogen compounds can be sensitive and explosive, the introduction of various functional groups allows for the fine-tuning of these properties. The combination of the stable pyridyl ring and the high-nitrogen tetrazole core in this compound makes it an interesting candidate for theoretical and experimental investigation as an energetic material.

Advanced Characterization Techniques and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(pyridin-3-yl)-1H-tetrazole-5-thiol, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of hydrogen and carbon atoms, while 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton and carbon signals.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from closely related analogues such as 4-(1H-tetrazol-5-yl)pyridine and other N-substituted tetrazoles. rsc.org The pyridyl protons are expected to appear in the aromatic region (δ 7.5–9.0 ppm), with distinct signals corresponding to their positions on the ring. The proton attached to the tetrazole nitrogen (in the thiol tautomer) would likely appear as a broad singlet at a significantly downfield shift.

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring bonded to sulfur (C5) is anticipated to have a characteristic chemical shift around δ 153 ppm. mdpi.com The carbons of the pyridine (B92270) ring would resonate in the typical aromatic region for heterocyclic compounds.

| Position | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |

|---|---|---|

| Pyridyl C2 | ~8.8 (d) | ~150 |

| Pyridyl C4 | ~8.0 (d) | ~125 |

| Pyridyl C5 | ~7.6 (dd) | ~135 |

| Pyridyl C6 | ~8.9 (s) | ~148 |

| Tetrazole C5 | - | ~153 |

| Tetrazole N-H | >13 (br s) | - |

Note: The data presented are predictive values based on spectral analysis of analogous compounds. rsc.orgmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, identifying its functional groups based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display key bands that confirm its structure.

This compound can exist in thiol-thione tautomeric forms. The FT-IR spectrum would reflect this equilibrium. The presence of a weak band in the 2550–2650 cm⁻¹ range would indicate the S-H stretch of the thiol form. sjpas.comlookchem.com Conversely, the thione form would be characterized by vibrations associated with N-H and C=S bonds. Characteristic peaks for the tetrazole and pyridine rings, such as C=N and C=C stretching, are expected in the 1450–1600 cm⁻¹ region. lookchem.com The C-S stretching vibration typically appears in the 700–750 cm⁻¹ range. sjpas.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | ~3100 | Tetrazole (Thione form) |

| Aromatic C-H stretch | ~3050 | Pyridine Ring |

| S-H stretch | 2550–2650 (weak) | Thiol Group (Thiol form) |

| C=N / C=C stretch | 1450–1600 | Tetrazole & Pyridine Rings |

| C=S stretch | 1100–985 | Thione Group (Thione form) |

| C-S stretch | 700–750 | Thiol Group (Thiol form) |

Note: Wavenumbers are based on data from analogous compounds like 1-phenyl-1H-tetrazole-5-thiol. sjpas.comlookchem.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic pyridine and tetrazole rings. Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm), but substitution with chromophores like the pyridyl group shifts absorption to accessible wavelengths. pnrjournal.com For instance, the related compound 5-(benzylthio)-1H-tetrazole shows an absorbance peak at 271 nm when dissolved in DMSO. pnrjournal.com The analysis of similar structures suggests that the primary absorption maxima would likely occur in the 250-280 nm range. pnrjournal.commdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula.

The calculated exact mass of the neutral molecule this compound (C₆H₅N₅S) is 179.0266 g/mol . In ESI-MS, it would be expected to be detected as the protonated molecule [M+H]⁺ with an m/z of 180.0344.

The fragmentation pattern is a key diagnostic feature. Studies on the closely related isomer 3-(5-phenyl-2H-tetrazol-2-yl)pyridine show a characteristic loss of a nitrogen molecule (N₂, 28 Da) from the protonated molecule, which is a common fragmentation pathway for tetrazoles. mdpi.com A subsequent loss of a second nitrogen molecule has also been observed. mdpi.com

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₆N₅S⁺ | 180.0344 | Protonated Molecular Ion |

| [M+H-N₂]⁺ | C₆H₆N₃S⁺ | 152.0282 | Loss of one nitrogen molecule |

| [M+H-2N₂]⁺ | C₆H₆NS⁺ | 124.0221 | Loss of two nitrogen molecules |

Note: Fragmentation data is predicted based on the analysis of related isomers. mdpi.com

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Detailed thermal analysis of the isomer 5-(4-pyridyl)tetrazolate (H4-PTZ) shows that decomposition is a significant exothermic process. maxapress.commaxapress.com For H4-PTZ, the initial exothermic decomposition temperature ranges from 249 °C to 270 °C depending on the heating rate. maxapress.com The decomposition is associated with a sharp weight loss and a large release of heat, approximately 1000 J/g. maxapress.commaxapress.com The apparent activation energy for the decomposition has been calculated to be around 194 kJ·mol⁻¹. maxapress.com It is expected that this compound would exhibit similar thermal behavior, characterized by high thermal stability up to approximately 250 °C, followed by rapid, energetic decomposition.

| Parameter | Value | Method |

|---|---|---|

| Onset Decomposition Temp (T_onset) | ~250-270 °C | DSC/TGA |

| Decomposition Heat | ~1000 J/g | DSC |

| Apparent Activation Energy (Ea) | ~194 kJ/mol | Kissinger Method |

Note: Data is based on the thermal analysis of the isomer 5-(4-pyridyl)tetrazolate. maxapress.commaxapress.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. As a diamagnetic, closed-shell molecule, this compound itself is EPR-silent.

However, EPR spectroscopy would be an invaluable tool for studying its redox chemistry or its interaction with paramagnetic metals. For example, the oxidation of the thiol group (-SH) can generate a thiyl radical (-S•), which is a paramagnetic species that could be detected and characterized by EPR. nih.gov Furthermore, if this compound is used as a ligand to form complexes with transition metals having unpaired electrons (e.g., Cu(II), Co(II)), EPR spectroscopy could provide detailed information about the coordination environment, the metal's oxidation state, and the nature of the metal-ligand bonding. nih.gov

X-ray Crystallography for Molecular and Supramolecular Structures

While a crystal structure for the target compound is not available, data from the isomeric salt 3-(1H-tetrazol-5-yl)pyridinium nitrate (B79036) provides significant insight. nih.gov This structure reveals that the pyridinium (B92312) and tetrazole rings are nearly coplanar, with a small dihedral angle between them. nih.gov A similar planarity would be expected for this compound.

X-ray analysis would also illuminate the supramolecular structure, revealing intermolecular interactions such as hydrogen bonds and π–π stacking. Hydrogen bonds, particularly involving the N-H of the tetrazole (or S-H in the thiol form) and the nitrogen atom of the pyridine ring of an adjacent molecule, would likely be a dominant feature in the crystal packing. nih.gov The aromatic rings could also engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.gov

| Structural Feature | Expected Observation | Reference Analogue |

|---|---|---|

| Molecular Geometry | Precise bond lengths and angles | 3-(1H-tetrazol-5-yl)pyridinium nih.gov |

| Conformation | Near-coplanar arrangement of pyridine and tetrazole rings | 3-(1H-tetrazol-5-yl)pyridinium nih.gov |

| Hydrogen Bonding | Intermolecular N-H···N(pyridine) bonds | Substituted pyridyl compounds nih.gov |

| π–π Stacking | Interactions between aromatic rings | Substituted pyridyl compounds nih.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary challenge in the synthesis of functionalized tetrazoles is the reliance on traditional methods that may involve harsh conditions or hazardous reagents. Future research will likely focus on developing greener, more sustainable synthetic pathways.

Key Research Thrusts:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies like the Passerini-tetrazole three-component reaction, future work could aim for catalyst- and solvent-free syntheses to reduce environmental impact and simplify purification.

Flow Chemistry: Continuous-flow processes offer improved safety, scalability, and efficiency compared to batch methods. Implementing flow chemistry for the synthesis of 1-(pyridin-3-yl)-1H-tetrazole-5-thiol could lead to higher yields and better process control.

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Research has demonstrated that nucleophilic ring-opening reactions with related tetrazole thiols can be performed effectively in water. mdpi.comresearchgate.net Exploring similar aqueous routes for this compound is a promising avenue. mdpi.comresearchgate.net

Amine Salt Catalysis: The use of simple amine salts as catalysts for the [3+2] cycloaddition of nitriles and azides presents a mild and efficient alternative to metal catalysts, which can be difficult to remove from the final product. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Catalyst/Solvent-Free | Reduced waste, lower cost, simplified purification. | May require higher temperatures or longer reaction times. |

| Flow Chemistry | Enhanced safety, scalability, precise control, higher yields. | Requires specialized equipment and optimization of flow parameters. |

| Aqueous Media | Environmentally benign, low cost, improved safety. | Poor solubility of organic reactants may limit reaction rates. |

| Amine Salt Catalysis | Avoids toxic metal catalysts, mild conditions, good yields. researchgate.net | Catalyst loading and substrate scope need to be optimized. |

Exploration of New Coordination Modes and Multimetallic Complexes

The title compound is a versatile multitopic ligand, featuring several potential coordination sites: the pyridine (B92270) nitrogen, the four tetrazole nitrogen atoms, and the sulfur atom of the thiol/thiolate group. This versatility allows for the construction of diverse and complex coordination architectures.

Future research should focus on:

Multidentate Coordination: Systematically exploring how the ligand binds to different metal ions. The pyridine nitrogen can act as one coordination point, while the tetrazole ring and the sulfur atom can chelate or bridge metal centers in various ways. rsc.orgnih.gov Tetrazole ligands are known to coordinate through different nitrogen atoms, and the deprotonated thiolate group is an excellent donor for many metal ions. researchgate.net

Heterometallic Complexes: The distinct hard (pyridine-N) and soft (thiol-S) donor sites within the same molecule make it an ideal candidate for selectively binding different metal ions to create heterometallic complexes. These materials could exhibit unique magnetic, electronic, or catalytic properties arising from the synergistic interactions between the different metals.

Supramolecular Assemblies: Investigating the role of non-covalent interactions, such as hydrogen bonding and π–π stacking, in directing the self-assembly of extended 1D, 2D, or 3D structures. nih.gov The interplay between coordination bonds and these weaker interactions is crucial for crystal engineering.

Advanced Computational Modeling for Structure-Property Correlations

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules and materials, guiding experimental design and saving resources.

Key areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized geometries of this compound and its metal complexes. sjpas.comacs.org This method can also determine electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and designing materials with specific electronic or optical properties. sjpas.comacs.orgmdpi.com

Structure-Property Relationships: By modeling different coordination modes and resulting complex structures, researchers can establish correlations between the geometric/electronic structure and observable properties like catalytic activity, luminescence, or biological efficacy. unimi.it

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and selectivity. It can also be used to study the interaction of potential biological probes with their targets.

Time-Dependent DFT (TD-DFT): This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of the compound and its complexes, which is essential for applications in sensing and photocatalysis. ekb.eg

Design of Highly Selective and Potent Biological Probes (in vitro)

Fluorescent probes are invaluable tools for detecting and imaging specific analytes in biological systems. The structural framework of this compound offers a promising scaffold for developing novel in vitro biological probes.

Future design strategies could involve:

Fluorophore Conjugation: Covalently attaching a fluorophore (e.g., coumarin, pyrene, or BODIPY) to the core structure. The tetrazole, pyridine, or thiol moiety could then serve as a recognition site for a specific analyte (e.g., metal ions, reactive oxygen species, or biothiols). nih.govmdpi.comnih.gov

"Turn-On" Sensing Mechanisms: Designing probes that are initially non-fluorescent but become fluorescent upon binding to the target analyte. This could be achieved through mechanisms like photoinduced electron transfer (PET) quenching or inhibition of excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.netrsc.org

Ratiometric Sensing: Developing probes that exhibit a shift in their emission wavelength upon analyte binding, allowing for more accurate quantification by measuring the ratio of fluorescence intensities at two different wavelengths. rsc.org

Selectivity Tuning: The challenge lies in achieving high selectivity for a specific biothiol like glutathione or cysteine over other structurally similar molecules. rsc.orgresearchgate.net This can be addressed by carefully designing the binding pocket and the reaction mechanism between the probe and the target. rsc.orgresearchgate.net Recent work on tetrazole-based probes has shown promise for the selective detection of species like peroxynitrite. chemrxiv.org

Integration into Multifunctional Material Systems

The ability of this compound to act as a versatile linker makes it an excellent building block for advanced functional materials, particularly Metal-Organic Frameworks (MOFs).

Prospective research directions include:

Porous MOFs for Gas Storage and Separation: The combination of metal nodes and the pyridyl-tetrazole-thiol linker could create porous frameworks with tunable pore sizes and chemical environments. lifechemicals.comrsc.org The nitrogen and sulfur atoms lining the pores could create preferential binding sites for specific gases like CO2. lifechemicals.comrsc.org

Catalytic Materials: Incorporating catalytically active metal centers into MOFs built with this ligand could lead to heterogeneous catalysts with high stability and selectivity. The porous nature of MOFs can allow for size-selective catalysis.

Luminescent Sensors: MOFs exhibiting luminescence can be used for chemical sensing. rsc.org The presence of specific analytes that interact with the framework can modulate the fluorescence or phosphorescence of the material, providing a sensitive detection mechanism.

Post-Synthetic Modification (PSM): The thiol group offers a reactive handle for post-synthetic modification. nih.gov After the MOF is constructed, the thiol groups can be functionalized with other molecules to introduce new properties or enhance existing ones, a technique that has been applied to other thiol- and tetrazole-containing MOFs. nih.govrsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glutathione |

| Cysteine |

| Coumarin |

| Pyrene |

Q & A

Q. What are the standard synthetic routes for preparing 1-(pyridin-3-yl)-1H-tetrazole-5-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazide precursors or nucleophilic substitution of pyridine derivatives. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance reaction efficiency compared to conventional reflux methods . Yield optimization requires strict control of pH (alkaline conditions for thiol deprotonation) and stoichiometric ratios of reagents. Impurity profiles should be monitored via HPLC or TLC, as residual solvents (e.g., DMF) may complicate purification .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy: Use - and -NMR to confirm the pyridinyl and tetrazole moieties. The thiol (-SH) proton appears as a singlet near δ 13.5 ppm in DMSO-d, while aromatic protons resonate between δ 7.5–9.0 ppm .

- X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves tautomeric forms (1H vs. 2H-tetrazole) and hydrogen-bonding networks. For accurate results, collect high-resolution data (<1.0 Å) and validate with R-factors (<5%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irrit. 2, Eye Irrit. 1) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation risk).

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry?

Methodological Answer: The thiol (-SH) and tetrazole N atoms act as donor sites, forming stable complexes with transition metals (e.g., Cu, Zn). Deprotonation in alkaline media enhances ligand flexibility, enabling diverse coordination modes (monodentate to tetradentate). Characterize complexes via IR (S–M stretching ~450 cm) and cyclic voltammetry to assess redox activity .

Q. What strategies optimize regioselectivity during S-alkylation of the thiol group?

Methodological Answer:

Q. How to address discrepancies in reported solubility and stability data?

Methodological Answer:

- Solubility Testing: Use shake-flask methods in buffered solutions (pH 1–13) to map pH-dependent solubility. DMSO is preferred for stock solutions due to low aqueous solubility .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with UPLC monitoring. Oxidation of the thiol group is a major degradation pathway; add antioxidants (e.g., BHT) for stabilization .

Data Contradictions and Validation

- Crystallographic Data: reports a 1H-tetrazole tautomer, while some studies assume 2H dominance. Validate via variable-temperature XRD to confirm tautomeric shifts .

- Safety Classifications: Discrepancies exist between GHS classifications (e.g., Eye Irrit. 1 vs. no data in ). Cross-reference SDS from multiple suppliers and validate with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.